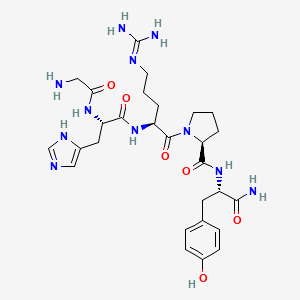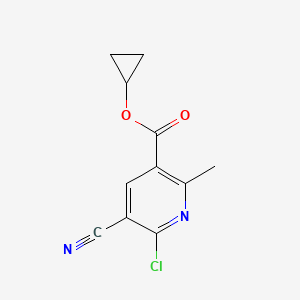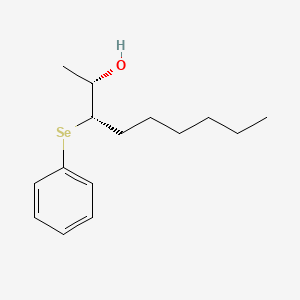![molecular formula C17H17NO6 B14192580 Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate CAS No. 832733-67-2](/img/structure/B14192580.png)
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a phenol derivative, followed by etherification with benzyl bromide, and finally esterification with ethyl bromoacetate. The reaction conditions often include the use of strong acids for nitration, bases for etherification, and catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions can be used, often involving hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted phenoxy derivatives.
Scientific Research Applications
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [4-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [3-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [5-(benzyloxy)-3-nitrophenoxy]acetate
Uniqueness
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is unique due to the specific positioning of the nitro and benzyloxy groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Properties
CAS No. |
832733-67-2 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
ethyl 2-(2-nitro-5-phenylmethoxyphenoxy)acetate |
InChI |
InChI=1S/C17H17NO6/c1-2-22-17(19)12-24-16-10-14(8-9-15(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
OXSVUUYMEKJMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)


![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

